

The Chemical Architecture of Sarisan: A Technical Guide

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Compound of Interest

Compound Name: Sarisan

Cat. No.: B1681472

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Introduction

Sarisan, a naturally occurring phenylpropanoid, has garnered significant interest within the scientific community for its potential as a bioactive compound.^[1] Also known as asaricin, this molecule is found in various plant species, notably from the Piper genus, including Piper sarmentosum.^[1] Exhibiting promising insecticidal and antifungal properties, **Sarisan** presents a compelling scaffold for the development of novel therapeutic and agrochemical agents. This technical guide provides a comprehensive overview of the chemical structure of **Sarisan**, supported by available experimental data and protocols.

Chemical Structure and Properties

Sarisan is chemically classified as a member of the benzodioxole family.^[1] Its systematic IUPAC name is 1,3-Benzodioxole, 5-methoxy-6-(2-propenyl)-. The core of the molecule consists of a benzene ring fused with a methylenedioxy group, forming the benzodioxole moiety. This core is further substituted with a methoxy group and an allyl (2-propenyl) group.

The chemical structure of **Sarisan** is depicted below:

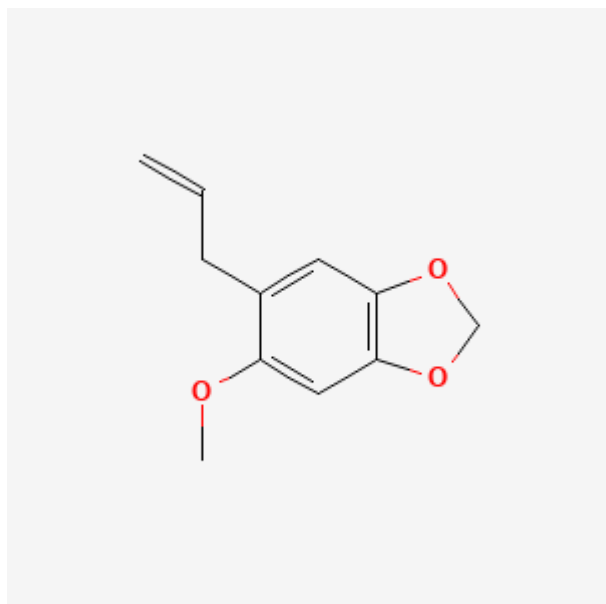


Figure 1: 2D Chemical Structure of **Sarisan**.

Physicochemical Data

A summary of the key physicochemical properties of **Sarisan** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1]
Molecular Weight	192.21 g/mol	[1]
CAS Number	18607-93-7	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]
Melting Point	119-120 °C	
Boiling Point	259.4 ± 9.0 °C (Predicted)	
SMILES	<chem>COC1=CC2=C(C=C1CC=C)OCO2</chem>	[1]
InChI	InChI=1S/C11H12O3/c1-3-4-8-5-10-11(14-7-13-10)6-9(8)12-2/h3,5-6H,1,4,7H2,2H3	[1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of **Sarisan** relies on various spectroscopic techniques. While a comprehensive public database of the raw spectral data for **Sarisan** is not readily available, the expected characteristic signals based on its structure are outlined below. This information is critical for researchers aiming to identify or synthesize this compound.

¹H-NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of **Sarisan** is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzodioxole ring, the protons of the methylenedioxy group, the methoxy group, and the allyl group will each have characteristic chemical shifts and coupling patterns.

¹³C-NMR Spectroscopy (Carbon-13 NMR)

The ¹³C-NMR spectrum will provide information on the eleven carbon atoms present in the **Sarisan** molecule. The carbon atoms of the benzodioxole ring, the methylenedioxy bridge, the

methoxy group, and the allyl side chain will each resonate at a characteristic chemical shift, confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **Sarisan** would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include:

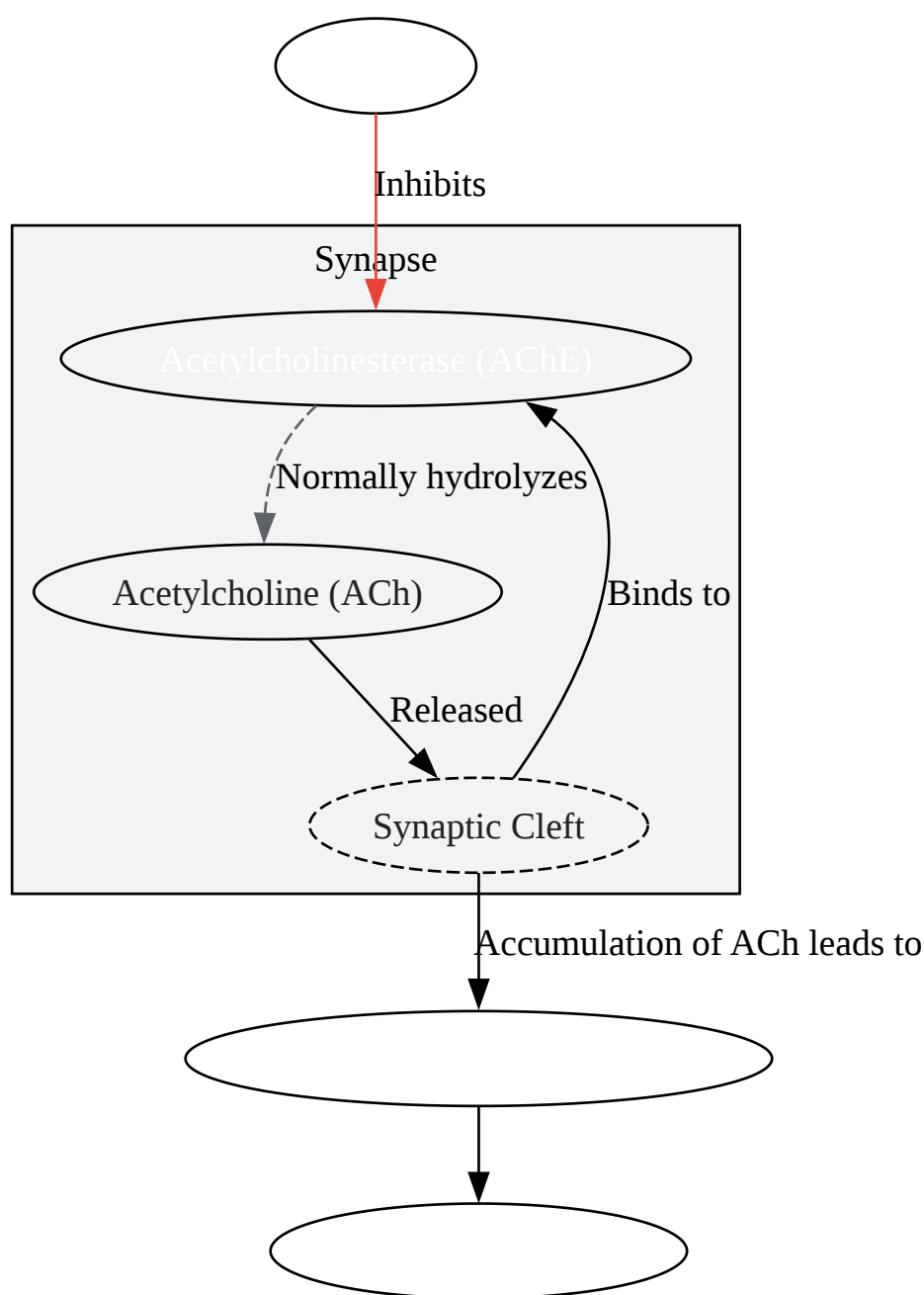
- C-H stretching (aromatic and aliphatic): Around $3000\text{--}3100\text{ cm}^{-1}$ and $2850\text{--}3000\text{ cm}^{-1}$ respectively.
- C=C stretching (aromatic and alkene): Around 1600 cm^{-1} and 1640 cm^{-1} respectively.
- C-O stretching (ether and methylenedioxy): In the fingerprint region, typically between $1000\text{--}1300\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry of **Sarisan** would show a molecular ion peak (M^+) corresponding to its molecular weight (192.21 g/mol). The fragmentation pattern would provide further structural information, showing characteristic losses of fragments such as the allyl group or the methoxy group.

Biological Activity and Signaling Pathways

Sarisan has demonstrated notable biological activities, particularly as an insecticide.^[1] Research has indicated that the insecticidal mechanism of action for **Sarisan** involves the inhibition of acetylcholinesterase (AChE).^[1] AChE is a critical enzyme in the nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine.^[1] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.



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Figure 3: General experimental workflow for the isolation of **Sarisan**.

Chemical Synthesis (Conceptual Approach)

A plausible synthetic route to **Sarisan** could involve the functionalization of a suitable benzodioxole precursor. A potential disconnection approach suggests starting from sesamol or a related derivative. The synthesis would likely involve the introduction of the allyl and methoxy

groups onto the aromatic ring through established organic reactions such as electrophilic aromatic substitution, Williamson ether synthesis, and allylation reactions. The specific reaction conditions, catalysts, and purification methods would need to be optimized for each step.

Conclusion

Sarisan stands out as a natural product with a well-defined chemical structure and significant biological potential. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and known mechanisms of action. While the core structural and biological information is established, there remains a need for more publicly available, detailed experimental protocols and comprehensive spectroscopic datasets to facilitate further research and development. The information presented herein serves as a foundational resource for scientists and professionals engaged in the exploration and utilization of **Sarisan** in drug discovery and other applications.

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References

- 1. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of *Piper sarmentosum* Roxb - PMC [pmc.ncbi.nlm.nih.gov]
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